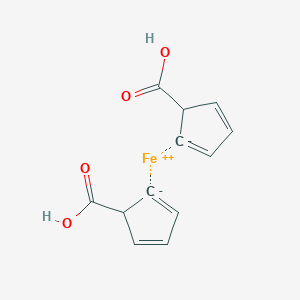

Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) (CPDC-Fe2+) is a complex organometallic compound composed of a cyclopenta-2,4-diene-1-carboxylic acid (CPDC) ligand and iron(2+) (Fe2+) cation. This compound has been extensively studied in recent years due to its potential applications in various scientific fields, such as catalysis, molecular electronics, and biochemistry. CPDC-Fe2+ is a highly versatile compound, which can be used as a catalyst for a variety of chemical reactions, as a molecular switch in electronic devices, and as a biocatalyst in biochemical processes.

Scientific Research Applications

Sigmatropic Shifts in Diels–Alder Addition

Cyclopenta-2,4-diene compounds have been studied for their dynamic processes in the Diels–Alder addition . The degenerate sigmatropic migration of Si(Me)3 is found to be the dominant factor with a Gibbs free energy of activation . This research helps in understanding the reaction mechanisms and designing efficient synthetic routes in organic chemistry.

Designing Super- and Hyperacids

A DFT study revealed that cyclopenta-2,4-dien-1-yl compounds and their cyano derivatives exhibit moderately acidic to hyperacidic behavior . This research could lead to the design of new super- and hyperacids, which have applications in various chemical reactions and industrial processes.

Building Block for Dendrimer Synthesis

Cyclopenta-2,4-diene compounds have been used as building blocks for dendrimer synthesis . Dendrimers are highly branched, star-shaped macromolecules with nanometer-scale dimensions. They are used in drug delivery, catalysis, and materials science.

Synthesis of 1,2-Disubstituted Cyclopentadienes

Cyclopenta-2,4-diene compounds are used in the synthesis of 1,2-disubstituted cyclopentadienes . These compounds have applications in the synthesis of natural products and pharmaceuticals.

Mechanism of Action

Target of Action

It’s known that cyclopentadiene derivatives are often involved in diels-alder reactions .

Mode of Action

Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) likely interacts with its targets through a mechanism involving sigmatropic shifts. In a study of a similar compound, cyclopenta-2,4-dien-1-yltrimethylsilane, it was found that the degenerate sigmatropic migration of Si(Me)3 was the dominant factor . This process involves the critical interconversion between the 2,4-dienyl isomer and 1,4-dienyl isomer .

Biochemical Pathways

The compound’s involvement in diels-alder reactions suggests it may influence pathways involving cycloaddition reactions .

Result of Action

It’s known that cyclopentadienone derivatives can be very unstable and react with themselves in a diels-alder reaction to give a more stable dimer . All attempts to synthesize cyclopenta-2,4-dien-1-one have yielded only a dimerization product .

Action Environment

The action of Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) can be influenced by environmental factors such as temperature. For instance, the dynamic processes of cyclopenta-2,4-dien-1-yltrimethylsilane in its Diels–Alder addition were found to be temperature-dependent .

properties

IUPAC Name |

cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H5O2.Fe/c2*7-6(8)5-3-1-2-4-5;/h2*1-3,5H,(H,7,8);/q2*-1;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CESGGFICWDAAFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC([C-]=C1)C(=O)O.C1=CC([C-]=C1)C(=O)O.[Fe+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FeO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) | |

CAS RN |

1293-87-4 |

Source

|

| Record name | 1,1'-Ferrocenedicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001293874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B72572.png)